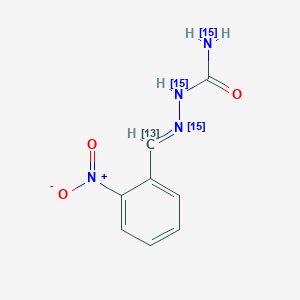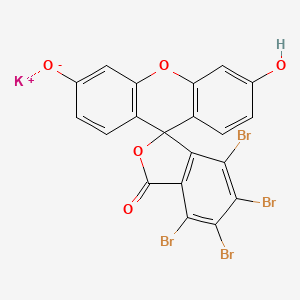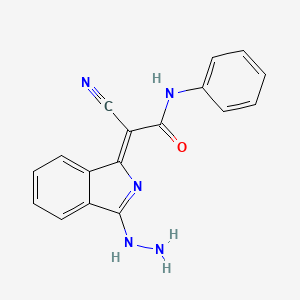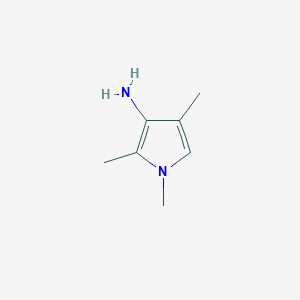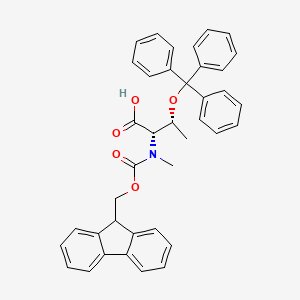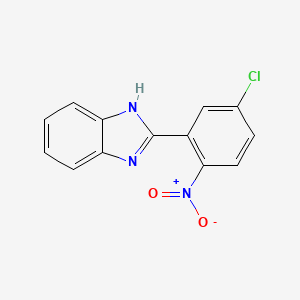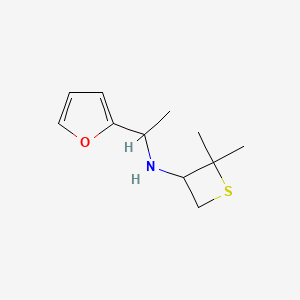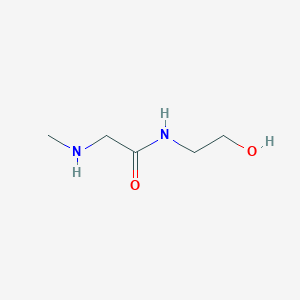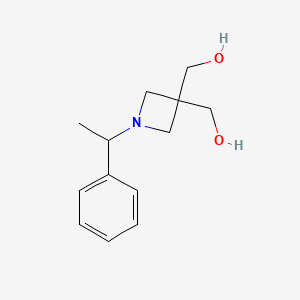![molecular formula C8H13NO3 B12938301 (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a spirocyclic structure, which is known to impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid typically involves the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Acetic Acid Moiety: This step often involves the use of acetic anhydride or acetyl chloride in the presence of a base.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Oxa-6-azaspiro[3
Chemistry: Used as a building block in organic synthesis.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid: The enantiomer of the compound.
Spirocyclic Amines: Compounds with similar spirocyclic structures.
Acetic Acid Derivatives: Compounds with similar functional groups.
Uniqueness
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid is unique due to its specific spirocyclic structure and chiral nature, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-[(6S)-2-oxa-7-azaspiro[3.4]octan-6-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)1-6-2-8(3-9-6)4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
OPNUQJHBGTTXRH-ZCFIWIBFSA-N |
Isomerische SMILES |
C1[C@H](NCC12COC2)CC(=O)O |
Kanonische SMILES |
C1C(NCC12COC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


